Scaffold Validation: Pyridazinone-Acetamide Core Demonstrates Superior Potency Over Acarbose
The N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide scaffold has been validated in a series of close analogs. In a head-to-head study of 12 compounds from this pyridazine N-aryl acetamide series, all were more potent than the standard inhibitor acarbose. The most potent analog in the series achieved an IC50 of 70.1 µM, establishing the core scaffold's capability for high inhibition [1]. This provides a quantifiable baseline for the target compound's potential in medicinal chemistry optimization.
| Evidence Dimension | α-glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Scaffold validated via potent analog series (IC50 range < acarbose) |
| Comparator Or Baseline | Acarbose (standard α-glucosidase inhibitor, IC50 not directly reported but higher than all 12 analogs) |
| Quantified Difference | All 12 tested analogs (e.g., compound 7a IC50 = 70.1 µM) were more potent than acarbose [1] |
| Conditions | In vitro α-glucosidase enzyme inhibition assay [1] |
Why This Matters
This confirms the scaffold's value as a starting point for developing non-carbohydrate α-glucosidase inhibitors, where the target compound is a key synthetic intermediate.
- [1] Moghimi, S., et al. Design and synthesis of novel pyridazine N-aryl acetamides: In-vitro evaluation of α-glucosidase inhibition, docking, and kinetic studies. Bioorganic Chemistry, 2020, 102, 104071. View Source
